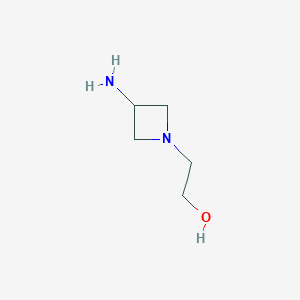

2-(3-Aminoazetidin-1-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

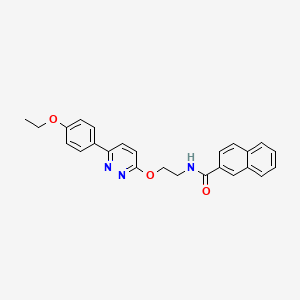

“2-(3-Aminoazetidin-1-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1409292-18-7. It has a molecular weight of 116.16 and its IUPAC name is 2-(3-amino-1-azetidinyl)ethanol .

Molecular Structure Analysis

The InChI code for “2-(3-Aminoazetidin-1-yl)ethan-1-ol” is 1S/C5H12N2O/c6-5-3-7(4-5)1-2-8/h5,8H,1-4,6H2 . This indicates that the molecule consists of 5 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The structure includes an azetidine ring, which is a four-membered cyclic amine, attached to an ethanol group.Wissenschaftliche Forschungsanwendungen

Chiral Azetidines in Synthesis

Chiral donor-acceptor azetidines have been identified as powerful reactants for the synthesis of amino acid derivatives, including peptides and natural products, without the need for a catalyst. These compounds are synthesized through highly enantioselective cycloaddition processes and demonstrate broad applicability across various nucleophiles, showcasing their potential in chemistry and biology for forming carbon-nitrogen or carbon-oxygen bonds with high stereocontrol (Marichev et al., 2019).

Heterocyclization Reactions

Azetidine derivatives have been utilized in heterocyclization reactions to form oxazaheterocycles, such as 1,3-oxazolidin-2-one, morpholin-2-, -3-one, and -2,3-dione. These reactions highlight the versatility of azetidine-based compounds in generating a wide range of heterocyclic structures, which are crucial in the development of new pharmaceuticals and materials (Palchikov, 2015).

Azetidin-3-ones from Amino Acids

Azetidin-3-ones, prepared from amino acids like L-alanine and L-valine, have been studied for their reactions with nucleophiles to yield new amino-alcohol and amino-acid derivatives. These compounds serve as valuable intermediates for synthesizing biologically active molecules and exploring their potential applications in medicinal chemistry (Podlech & Seebach, 1995).

Azetidin-2-ones as Synthons

Azetidin-2-one, recognized for its role in the synthesis of beta-lactam antibiotics, has been explored as a synthon for constructing a variety of biologically significant compounds. Its use extends to the synthesis of aromatic beta-amino acids, peptides, polyamines, and amino sugars, showcasing the strategic utility of the beta-lactam nucleus in organic synthesis (Deshmukh et al., 2004).

Eigenschaften

IUPAC Name |

2-(3-aminoazetidin-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-5-3-7(4-5)1-2-8/h5,8H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUHOZNYHXXUPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminoazetidin-1-yl)ethan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2669679.png)

![1'-(2-(m-Tolyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2669680.png)

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2669681.png)

![N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669682.png)

![2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2669683.png)

![(S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2669685.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2669688.png)